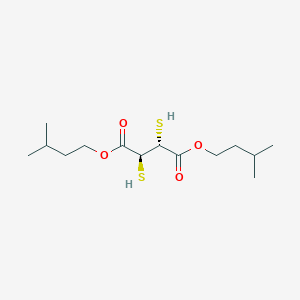
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB is a chiral compound that belongs to the family of thiol-containing compounds. It has a molecular formula of C14H26O4S2 and a molecular weight of 342.49 g/mol. In
Mecanismo De Acción
The mechanism of action of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is not fully understood. However, studies have shown that bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can interact with thiol-containing proteins, enzymes, and other biomolecules. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been shown to have various biochemical and physiological effects. Studies have shown that bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of certain bacteria and fungi. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate in lab experiments is its chiral nature, which makes it useful as a building block in organic synthesis. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also shown promising results in various scientific research applications. However, one limitation of using bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate. One area of research is the development of more efficient and cost-effective synthesis methods for bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate and its enantiomers. Another area of research is the investigation of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Furthermore, the study of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate's interactions with thiol-containing biomolecules can provide insights into the mechanisms of various biological processes.
Métodos De Síntesis
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate can be synthesized by the reaction between 3-methyl-1-butanol and maleic anhydride followed by thiolation with sodium hydrosulfide. The reaction yields a racemic mixture of bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate, which can be separated into its enantiomers using chiral chromatography.
Aplicaciones Científicas De Investigación
Bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has shown promising results in various scientific research applications. It has been studied for its potential use as a chiral building block in organic synthesis. bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has also been investigated for its antimicrobial, anticancer, and antioxidant properties. In addition, bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate has been used as a ligand in asymmetric catalysis.
Propiedades
Número CAS |
118908-63-7 |
|---|---|
Nombre del producto |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
Fórmula molecular |
C14H24O4S2-2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
bis(3-methylbutyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C14H26O4S2/c1-9(2)5-7-17-13(15)11(19)12(20)14(16)18-8-6-10(3)4/h9-12,19-20H,5-8H2,1-4H3/t11-,12+ |
Clave InChI |
KGIMOZLPRWGDDS-UHFFFAOYSA-L |
SMILES isomérico |
CC(C)CCOC(=O)[C@@H]([C@@H](C(=O)OCCC(C)C)S)S |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)S)S |
SMILES canónico |
CC(C)CCC(CCC(C)C)(C(=O)[O-])C(C(=O)[O-])(S)S |
Sinónimos |
di-(isoamyl)dimercaptosuccinate DiADMS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




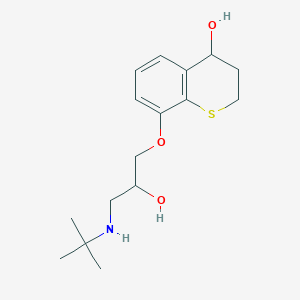



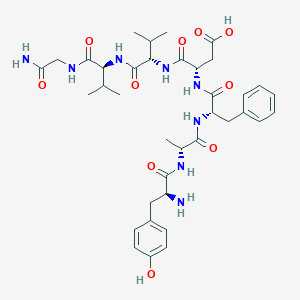
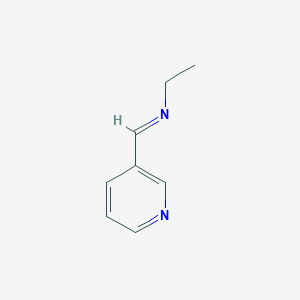
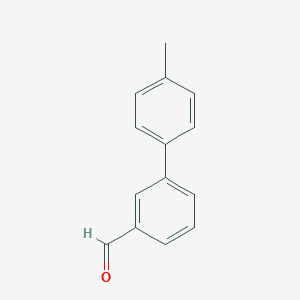
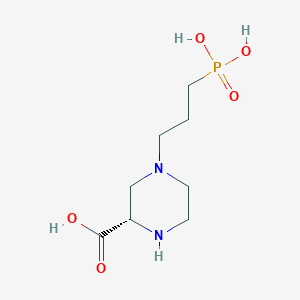
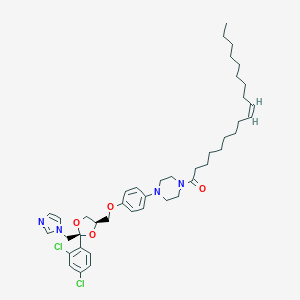
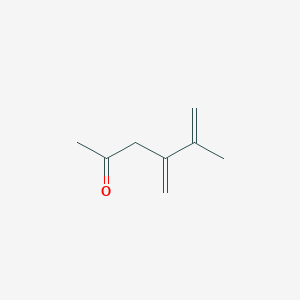
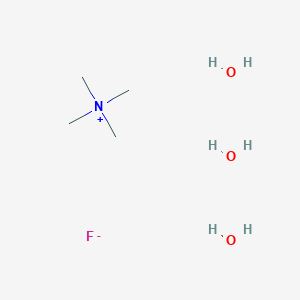
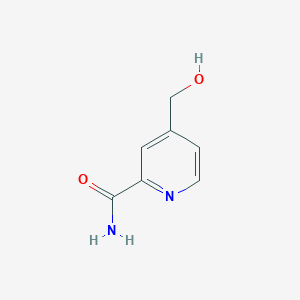
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)